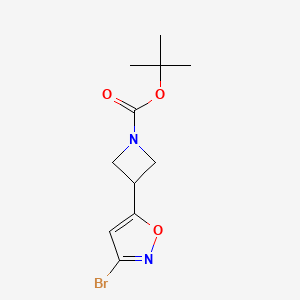

Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted at the 3-position with a 3-bromo-1,2-oxazol-5-yl group. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring enhances steric protection of the nitrogen atom, improving stability during synthetic processes. (e.g., azetidine carboxylates with diverse substituents) offer a basis for comparative analysis .

Properties

Molecular Formula |

C11H15BrN2O3 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-9(12)13-17-8/h4,7H,5-6H2,1-3H3 |

InChI Key |

IPEWQYUGIPYZCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NO2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization reactions involving brominated precursors and suitable reagents.

Final Coupling: The tert-butyl ester group is introduced in the final step through esterification reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can target the bromine atom, resulting in debromination and the formation of the corresponding azetidine derivative.

Substitution: The bromine atom in the oxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Oxazole N-oxides.

Reduction: Debrominated azetidine derivatives.

Substitution: Various substituted azetidine-oxazole derivatives.

Scientific Research Applications

Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Carboxylates with Non-Halogenated Substituents

Key Compounds:

tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2): Features a primary amino group (-NH2) at the 3-position of the azetidine ring. The amino group enables nucleophilic reactions (e.g., amidation, Schiff base formation) but lacks the electrophilic bromine present in the target compound .

tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3): Contains a hydroxymethyl (-CH2OH) substituent, which can undergo oxidation (to carboxylic acids) or esterification. Compared to the bromo-oxazole group, this substituent is less reactive in cross-coupling chemistry .

Structural Implications :

- The absence of halogen or heteroaromatic groups in these analogs limits their utility in metal-catalyzed reactions.

- These compounds are more suited for derivatization via polar functional groups (e.g., -NH2, -OH) rather than aryl-halide-type reactivity.

Fluorinated Azetidine Carboxylates

Key Compounds:

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5): Combines fluorine and hydroxymethyl groups on the azetidine ring. Fluorine enhances metabolic stability and lipophilicity, which is advantageous in drug design .

tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (CAS: 1408074-60-1): Features both fluorine and a methylamino-methyl group, enabling dual reactivity (e.g., hydrogen bonding via -NH and fluorophilic interactions) .

Comparison with Target Compound :

- Fluorinated analogs prioritize electronic modulation and bioavailability, whereas the bromo-oxazole group in the target compound prioritizes synthetic versatility (e.g., halogen displacement).

- The bromo-oxazole’s aromaticity may enhance π-stacking interactions in bioactive molecules compared to aliphatic fluorine substituents.

Carbamate Derivatives with Bromo-Oxazole Moieties

Key Compound:

tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate (CAS: 1197469-07-0): Shares the 3-bromo-1,2-oxazol-5-yl group but lacks the azetidine ring. The carbamate linkage (vs. azetidine carboxylate) reduces ring strain and alters conformational flexibility .

Structural Differences :

| Feature | Target Compound | Carbamate Analog (CAS: 1197469-07-0) |

|---|---|---|

| Core Structure | Azetidine carboxylate | Linear carbamate |

| Ring Strain | High (4-membered azetidine) | None |

| Reactivity | Bromo-oxazole + azetidine reactivity | Bromo-oxazole-focused reactivity |

Data Table: Comparative Analysis of Analogous Compounds

Biological Activity

Tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound incorporates a bromo-substituted oxazole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following structural formula:

The InChI key for this compound is FYASRZYGTJWHPL-UHFFFAOYSA-N, indicating its unique chemical identity. The presence of the oxazole ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds containing oxazole derivatives exhibit a wide range of biological activities. For example, 1,2,4-oxadiazole derivatives have shown significant anticancer properties and have been studied for their effects on various cancer cell lines. This suggests that similar oxazole-containing compounds like this compound may also possess noteworthy biological activities.

Anticancer Activity

In vitro studies have demonstrated that oxazole derivatives can inhibit the growth of cancer cells. A study highlighted that certain oxadiazole derivatives exhibited IC50 values ranging from 0.003 to 9.27 µM against various cancer cell lines, indicating potent anticancer activity . Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy in cancer treatment.

Antimicrobial Properties

Compounds with oxazole rings are also known for their antimicrobial activities. A review of oxazole derivatives indicated broad-spectrum activity against bacteria and fungi . The mechanism often involves interference with essential bacterial enzymes or cellular processes.

Study 1: Synthesis and Activity Evaluation

In a recent study focusing on synthesized oxazole derivatives, several compounds were evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated that modifications to the oxazole structure significantly influenced their biological activity. For instance, a derivative similar to tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine showed promising results with an IC50 value of approximately 92.4 µM against a panel of cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that substituents on the oxazole ring could enhance or diminish biological activity. This emphasizes the importance of specific functional groups in determining the efficacy of compounds like tert-butyl 3-(3-bromo-1,2-oxazol-5-yl)azetidine in therapeutic applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Tert-butyl 3-(3-bromo-1,2-oxazol) | Anticancer | ~92.4 | HeLa, CaCo-2 |

| Oxadiazole Derivative A | Anticancer | 0.003 | LXFA 629 (lung adenocarcinoma), MAXF 401 (melanoma) |

| Oxadiazole Derivative B | Antimicrobial | Not specified | Various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.